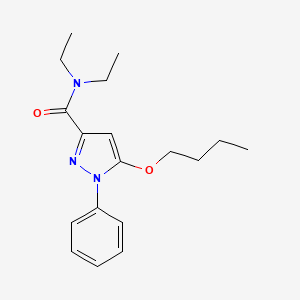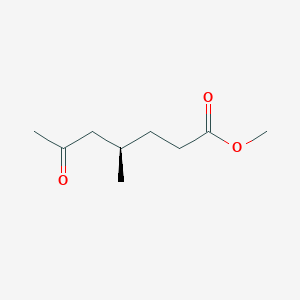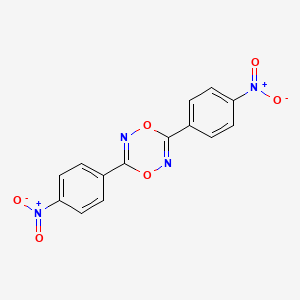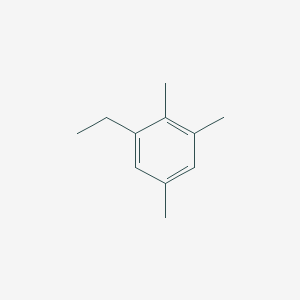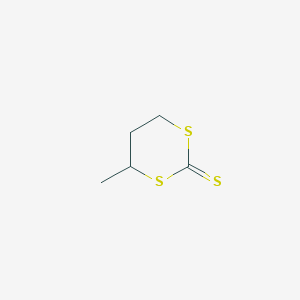
1,3-Dithiane-2-thione, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane-2-thione, 4-methyl- is an organosulfur compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one thione group. The presence of the thione group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
1,3-Dithiane-2-thione, 4-methyl- can be synthesized through various methods. One common synthetic route involves the reaction of 4-methyl-1,3-dithiane-2-thione with alkyl Grignard reagents or butyllithium (BuLi) at room temperature. This reaction yields 2-alkyl-4-methyl-1,3-dithianes in good yields . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial production methods for 1,3-dithianes typically involve the use of catalytic processes to ensure high yields and purity. For example, the use of yttrium triflate as a catalyst has been shown to be effective in the chemoselective protection of aldehydes .
Analyse Chemischer Reaktionen
1,3-Dithiane-2-thione, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl Grignard reagents, butyllithium, and iodine .
Substitution: Substitution reactions often involve the use of alkyl halides in the presence of butyllithium to form various alkylated derivatives.
Major products formed from these reactions include 2-alkyl-4-methyl-1,3-dithianes and 2,2-dialkyl-4-methyl-1,3-dithianes .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane-2-thione, 4-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
In biology and medicine, 1,3-dithianes are explored for their potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development .
In the industrial sector, 1,3-dithiane-2-thione, 4-methyl- is used in the production of fine chemicals and pharmaceuticals. Its ability to act as a protecting group for carbonyl compounds is particularly useful in multi-step synthetic processes .
Wirkmechanismus
The mechanism of action of 1,3-dithiane-2-thione, 4-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thione group in the compound can undergo nucleophilic attack, leading to the formation of various intermediates . Additionally, the compound can be deprotonated to form a carbanion, which can then participate in further chemical transformations .
Molecular targets and pathways involved in the compound’s mechanism of action include interactions with carbonyl groups and other electrophilic centers in organic molecules. These interactions facilitate the formation of new carbon-carbon bonds, making the compound a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane-2-thione, 4-methyl- can be compared to other similar compounds such as 1,3-dithiolanes and 1,4-dithianes. While all these compounds contain sulfur atoms in their ring structures, 1,3-dithianes are particularly known for their use as carbonyl protecting groups and acyl anion equivalents .
1,3-Dithiolanes: These compounds are similar to 1,3-dithianes but contain a five-membered ring.
1,4-Dithianes: These compounds have a six-membered ring with sulfur atoms at the 1 and 4 positions.
The uniqueness of 1,3-dithiane-2-thione, 4-methyl- lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
56155-95-4 |
|---|---|
Molekularformel |
C5H8S3 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
4-methyl-1,3-dithiane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
QLOKZSLQIQONQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCSC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
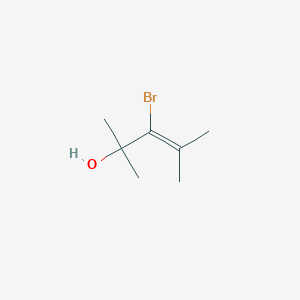
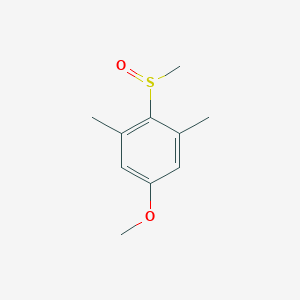

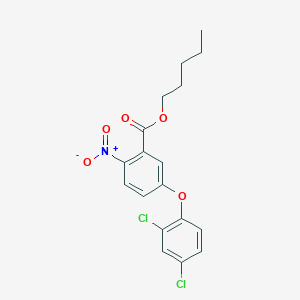
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
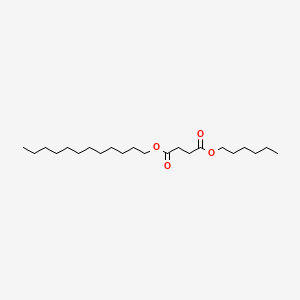
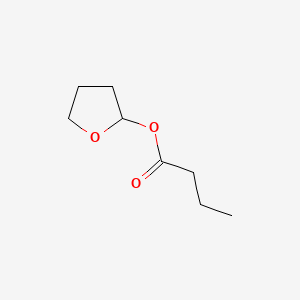
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
